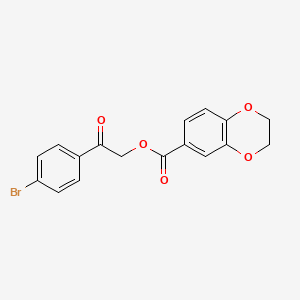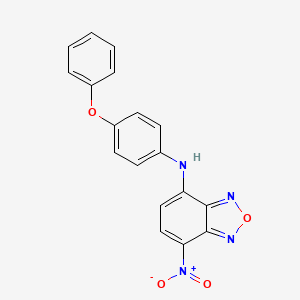![molecular formula C23H20O3 B5196776 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5196776.png)
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative that has recently gained attention in the scientific community due to its various pharmacological properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer development. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of inflammation, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has also been shown to have a protective effect on the liver and kidneys, and to improve insulin sensitivity in diabetic rats.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one in lab experiments is its low toxicity and high bioavailability. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is also relatively easy to synthesize or extract from natural sources. However, one limitation of using 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one. One area of interest is the potential use of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one as a therapeutic agent for various inflammatory and autoimmune diseases. Another area of interest is the use of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one as an adjuvant therapy for cancer treatment. Additionally, the development of novel delivery systems for 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one, such as nanoparticles, could improve its solubility and bioavailability.
Synthesis Methods
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one can be synthesized through various methods, including the extraction from natural sources such as Daphne odora and Wikstroemia indica, or through chemical synthesis. The chemical synthesis of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one involves the condensation of 2-hydroxyacetophenone and 2-methylnaphthalene-1-carboxaldehyde in the presence of a base catalyst, followed by the cyclization of the resulting intermediate to form 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one.
Scientific Research Applications
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has been extensively studied for its pharmacological properties, including its anti-inflammatory, antioxidant, anticancer, and antibacterial effects. In vitro and in vivo studies have shown that 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, induce apoptosis in cancer cells, and inhibit the growth of various bacterial strains.
properties
IUPAC Name |
3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-14-8-9-17-6-4-5-7-20(17)21(14)13-25-18-10-11-19-15(2)16(3)23(24)26-22(19)12-18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIZQPITRDRFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=CC4=C(C=C3)C(=C(C(=O)O4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5196694.png)
![4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxyphenol](/img/structure/B5196700.png)
![6-(4-cyclopentyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5196705.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5196708.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5196723.png)
![{2-chloro-6-methoxy-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5196736.png)

![2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5196749.png)



![methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5196783.png)
